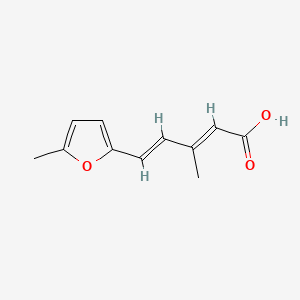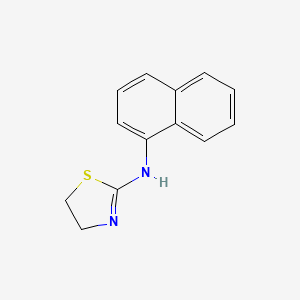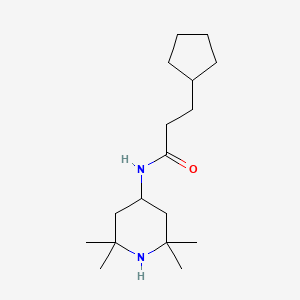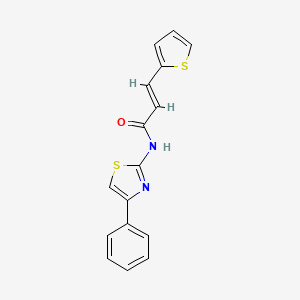
3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, also known as sulfoxaflor, is a novel insecticide that has been developed to control a wide range of insect pests. This compound was first discovered by Dow AgroSciences and was later approved for use in the United States in 2013. Since then, sulfoxaflor has become an important tool for pest management in agriculture and horticulture.
Mecanismo De Acción
Sulfoxaflor acts on the nicotinic acetylcholine receptors in insects, which are responsible for transmitting nerve impulses. When 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid binds to these receptors, it causes a disruption in the transmission of nerve impulses, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have minimal impact on non-target organisms, including mammals and birds. This is due to the unique mode of action of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, which targets specific receptors in insects. However, research has shown that 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid may have some impact on beneficial insects, such as bees, which are important for pollination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfoxaflor has several advantages for use in lab experiments, including its high efficacy against a wide range of insect pests and its unique mode of action. However, one limitation of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid is that it may have some impact on non-target organisms, which must be carefully considered when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, including the development of new formulations and application methods to improve efficacy and reduce non-target effects. Additionally, research is needed to better understand the impact of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid on beneficial insects, such as bees, and to develop strategies to mitigate any negative effects. Finally, research is needed to explore the potential use of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid in integrated pest management programs, which combine multiple pest control strategies to reduce the reliance on chemical insecticides.
Métodos De Síntesis
The synthesis of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid involves several steps, including the reaction of 5-methyl-2-furancarboxaldehyde with malonic acid, followed by the addition of methyl vinyl ketone. The resulting compound is then treated with sulfuric acid to form the final product. This synthesis method has been optimized to produce high yields of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid with minimal impurities.
Aplicaciones Científicas De Investigación
Sulfoxaflor has been extensively studied for its efficacy in controlling a wide range of insect pests, including aphids, thrips, and whiteflies. Research has shown that 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid acts on the nicotinic acetylcholine receptors in insects, resulting in paralysis and death. This mode of action is unique compared to other insecticides, which makes 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid an important tool for pest management.
Propiedades
IUPAC Name |
(2E,4E)-3-methyl-5-(5-methylfuran-2-yl)penta-2,4-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)3-5-10-6-4-9(2)14-10/h3-7H,1-2H3,(H,12,13)/b5-3+,8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUOHSFXVJLLK-VSAQMIDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=C/C(=O)O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)
![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)